molecular formula C15H21NO4 B152178 (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid CAS No. 65635-85-0

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

Cat. No. B152178
CAS RN: 65635-85-0
M. Wt: 279.33 g/mol
InChI Key: TVXSGOBGRXNJLM-CYBMUJFWSA-N
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Description

The compound (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is a chiral beta-amino acid derivative. Beta-amino acids are analogs of the more common alpha-amino acids, where the amino group is at the beta position relative to the carboxyl group, rather than the alpha position. This structural difference imparts unique properties and reactivity to beta-amino acids, making them of interest in the synthesis of biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of related optically active beta-amino acids has been demonstrated through the optical resolution of racemic mixtures. For instance, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was resolved using cinchonidine as a resolving agent to yield optically pure (S)- and (R)-enantiomers in yields of about 70% . This method could potentially be adapted for the synthesis of (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid by modifying the starting materials and reaction conditions to suit the specific structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of beta-amino acids, including the compound , is characterized by the presence of an amino group at the beta position. This structural feature can influence the compound's physical properties, such as solubility and melting point, and can be analyzed using techniques like IR spectroscopy and phase diagram studies . The stereochemistry of related compounds has been determined through methods such as crotylboration, which allows for the stereoselective synthesis of diastereomers .

Chemical Reactions Analysis

Beta-amino acids can undergo various chemical reactions, including complexation with other molecules. For example, the complexation of (R)- and (S)-2-phenylpropanoic acids with beta-cyclodextrin derivatives has been studied, revealing insights into the host-guest interactions and complexation constants . These findings can provide a foundation for understanding the reactivity of (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino acids can be influenced by their stereochemistry and substituents. The solubility, melting point, and optical purity of these compounds can be determined experimentally. For instance, the optical resolution by preferential crystallization of racemic mixtures can yield high optical purities, which can be further purified by recrystallization . The physical properties of the compound would likely be influenced by the benzyloxycarbonyl and methyl groups, which could affect its solubility and reactivity.

Scientific Research Applications

  • Stereoselective Synthesis Applications : A study by Giordano et al. (1999) focuses on the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acid, an important amino acid in antitumor antibiotics like bleomycin A2. This synthesis has implications for understanding the structure and function of marine toxins such as janolusimide (Giordano, Spinella, & Sodano, 1999).

  • Asymmetric Synthesis of β-Leucine : Davies et al. (2011) demonstrated the asymmetric synthesis of β-leucine using lithium amides, showcasing the potential of this compound in the synthesis of biologically significant amino acids (Davies, Fletcher, & Roberts, 2011).

  • Ab Initio Studies on Carboxylic Acids : Research by Nagy et al. (1994) involved ab initio studies of simple carboxylic acids, including benzoic acid derivatives, in the gas phase. This research contributes to a deeper understanding of the structural and electronic properties of such compounds (Nagy, Smith, Alagona, & Ghio, 1994).

  • Chemical Synthesis and Inhibitor Studies : A study by Piper et al. (1982) involved the synthesis of related compounds to investigate their role as inhibitors in folate metabolism, offering insights into the therapeutic potential of these compounds (Piper, Montgomery, Sirotnak, & Chello, 1982).

  • Pharmacokinetics Studies : Xu et al. (2020) conducted a study on the pharmacokinetics of a related benzoic acid derivative, contributing to the understanding of its behavior in biological systems (Xu, Ying, Wang, Zhang, Ying, & Yang, 2020).

Future Directions

Amino acid methyl esters, such as “®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid”, are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials . Therefore, the future directions of this compound could involve its use in these areas.

properties

IUPAC Name

(2R)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXSGOBGRXNJLM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

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